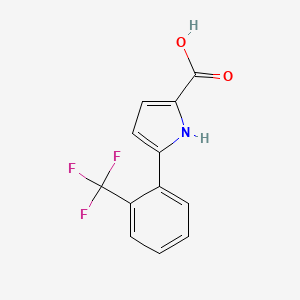![molecular formula C8H11FO3 B14784230 Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14784230.png)
Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-fluoro-3-oxabicyclo[311]heptane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a fluorine atom and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated precursor with a suitable esterifying agent. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove the fluorine atom or to convert the ester group into an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
科学的研究の応用
Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.
作用機序
The mechanism by which Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary but often include key enzymes or signaling molecules that play a role in the compound’s observed effects .
類似化合物との比較
Similar Compounds
Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate: This compound is similar in structure but contains a nitrogen atom instead of an oxygen atom, which can significantly alter its reactivity and applications.
Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate: Another related compound, differing in the position of the oxygen atom and the presence of a ketone group.
Uniqueness
Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific combination of a fluorine atom and an ester group within a bicyclic framework. This unique structure imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective .
特性
分子式 |
C8H11FO3 |
|---|---|
分子量 |
174.17 g/mol |
IUPAC名 |
methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H11FO3/c1-11-6(10)7-2-8(9,3-7)5-12-4-7/h2-5H2,1H3 |
InChIキー |
GWVUGEVJFNGGCD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CC(C1)(COC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B14784150.png)
![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14784154.png)
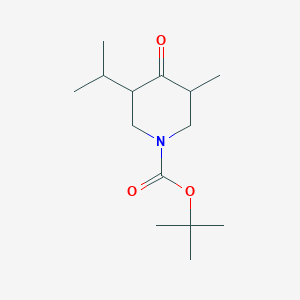
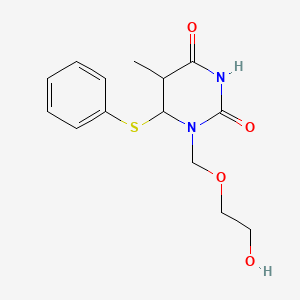
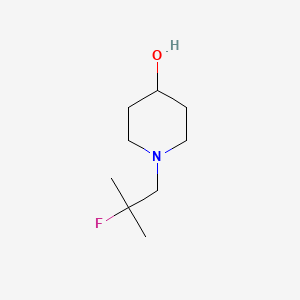
![Tert-butyl 4-[[4-[2-[4-(3-fluoroanilino)piperidin-1-yl]-2-oxoethyl]phenyl]methyl]-2-methylpiperazine-1-carboxylate](/img/structure/B14784187.png)
![tert-butyl (1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbonate](/img/structure/B14784195.png)
![disodium [(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]phosphonate](/img/structure/B14784201.png)
![3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B14784206.png)
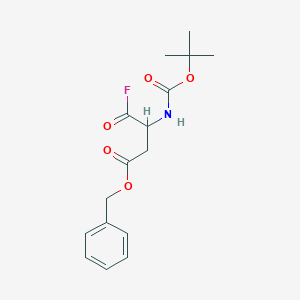

![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784231.png)
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14784236.png)
